2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound features a pyrimidine ring substituted with a phenyl group and an aminoethanol moiety, making it of interest in medicinal chemistry. The structure suggests potential applications in pharmaceuticals, particularly in the development of agents with anti-inflammatory, antimicrobial, or anticancer properties.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives and amino alcohols. Its synthesis and characterization have been documented in several scientific studies, highlighting its biological activity and potential applications in drug development.
The synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol typically involves multi-step synthetic routes. The following methods are commonly employed:
The synthesis may follow a general scheme:
The compound can participate in various chemical reactions typical for amines and alcohols:
The reactivity of the compound is influenced by the electron-donating properties of the phenyl and pyrimidine rings, which can stabilize cationic intermediates during reactions.
The mechanism of action for compounds like 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol often involves:
Studies have shown that similar pyrimidine derivatives exhibit significant biological activity, suggesting that this compound may also possess similar properties.
Relevant data from studies indicate that variations in substituents on the pyrimidine ring can significantly affect both physical and chemical properties.
Pyrimidine, a six-membered heterocyclic ring featuring nitrogen atoms at positions 1 and 3, serves as a foundational scaffold in modern drug discovery due to its electronic versatility, metabolic stability, and capacity for structural diversification. This core structure enables precise interactions with biological targets through hydrogen bonding, π-π stacking, and dipole interactions, making it an ideal bioisostere for phenyl rings and other aromatic systems [2] [4]. The molecule "2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol" (CAS 298217-37-5) exemplifies this strategic integration, combining a phenylpyrimidine core with a 2-aminoethanol tail to exploit synergistic pharmacological effects. Its chemical architecture positions it within a privileged class of pharmacophores capable of modulating diverse disease pathways, particularly in oncology and metabolic disorders [7] [10].
Property | Value |
---|---|
CAS Registry Number | 298217-37-5 |
Molecular Formula | C₁₂H₁₃N₃O |
Molecular Weight | 215.25 g/mol |
SMILES | OCCNC1=NC=C(C2=CC=CC=C2)C=N1 |
Storage Conditions | 2-8°C, sealed, dark environment |
LogP (Predicted) | 1.36 (indicating moderate lipophilicity) |
Pyrimidine's significance in drug design stems from its dual hydrogen-bond acceptor capacity and electron-deficient character, facilitating targeted interactions with enzymes and receptors. The ring's C2, C4, and C5 positions serve as key modification sites:
These properties have propelled pyrimidine derivatives into clinical use, accounting for >20% of FDA-approved small-molecule drugs in oncology and metabolic diseases over the past decade [4] [10].
The 2-aminoethanol moiety in "2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol" contributes to bioactivity through three interconnected mechanisms:
These motifs are leveraged in antimicrobial and antidiabetic contexts, where ethanolamine-containing pyrimidines disrupt cell wall biosynthesis or enhance insulin secretion through incretin modulation [8] [10].
C5 Substituent | Target | Key Interaction | Biological Effect |
---|---|---|---|
Phenyl (as in subject compound) | Kinases | π-Stacking with hydrophobic pocket | Antiproliferative (IC₅₀: 1-10 µM) |
4-Pyridyl | DPP-4 | Salt bridge with Arg125 | 80% enzyme inhibition at 100 nM |
Thiazolyl | α-Glucosidase | H-bond with catalytic aspartate | Reduced postprandial glucose (in vivo) |
Morpholino | PPAR-γ | Hydrophobic enclosure occupation | Insulin sensitization (EC₅₀: 0.8 µM) |
Phenylpyrimidine development has progressed through three distinct eras, driven by structural refinements:
The subject compound embodies this evolution, merging the phenylpyrimidine core's target affinity with the aminoethanol tail's pharmacokinetic benefits—a design principle now dominating oncology pipelines.
Time Period | Design Strategy | Representative Compound | Key Advancement |
---|---|---|---|
1990s-2000s | Minimal substitution | Gefitinib | Proof of concept for EGFR targeting |
2000s-2010s | Aniline derivatives | Afatinib | Covalent binding to overcome resistance |
2010s-2020s | Heteroaryl/hybrid scaffolds | Pyrimidine-triazole hybrids | Multitarget inhibition (IC₅₀: <5 µM) |
2020-Present | Polar tail incorporation | Subject compound & analogs | Enhanced solubility and oral bioavailability |
Compounds Mentioned in Article
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7